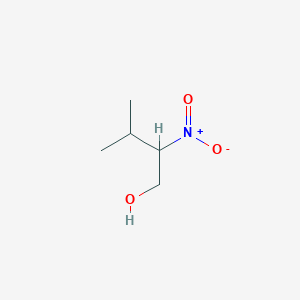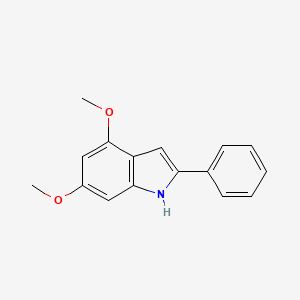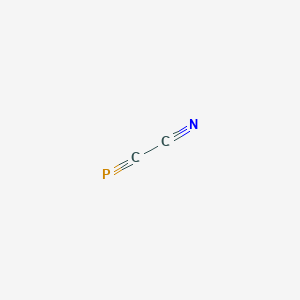
3-Methyl-2-nitrobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-nitrobutan-1-ol is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom and a methyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitrobutan-1-ol typically involves the nitration of 3-methyl-2-butanol. This can be achieved by reacting 3-methyl-2-butanol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methyl-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro alcohols.
科学研究应用
3-Methyl-2-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-2-nitrobutan-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to changes in cellular function and signaling pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol without the nitro group.
2-Nitro-3-methylbutane: A nitroalkane with a similar structure but lacking the hydroxyl group.
3-Methyl-2-nitropropane-1-ol: A similar compound with a shorter carbon chain.
Uniqueness
3-Methyl-2-nitrobutan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule
属性
| 77392-54-2 | |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
3-methyl-2-nitrobutan-1-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3 |
InChI 键 |
DMIRKUOHEBAINR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)

![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)

![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
